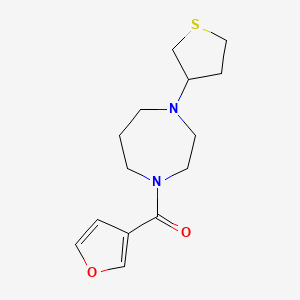
Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a furan ring, a tetrahydrothiophene moiety, and a diazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the furan and tetrahydrothiophene intermediates, followed by their coupling with a diazepane derivative. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The diazepane ring can be reduced to form piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and tetrahydrothiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the diazepane ring can produce piperazine derivatives.
科学的研究の応用
Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets. The furan ring may interact with aromatic residues in proteins, while the diazepane ring can bind to receptor sites. These interactions can modulate biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- (4-(2-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- (4-(2,3-Dimethylphenyl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
- (4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
Uniqueness
Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is unique due to its combination of a furan ring, a tetrahydrothiophene moiety, and a diazepane ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and industrial applications.
生物活性
Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Structural Overview
This compound integrates a furan ring , a tetrahydrothiophene moiety , and a diazepane ring , which contribute to its unique pharmacological properties. The structural complexity may lead to interactions with various biological targets, making it a candidate for further research in drug discovery.
The mechanism of action for this compound involves:
- Interaction with Proteins : The furan ring may engage in π-π interactions with aromatic residues in proteins.
- Receptor Binding : The diazepane ring can bind to various receptor sites, potentially modulating neurotransmitter pathways.
- Sulfur-based Interactions : The tetrahydrothiophenyl moiety may participate in sulfur-based interactions, enhancing the compound's biological activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains.
- Neuropharmacological Effects : Potential interactions with neurotransmitter systems suggest possible applications in treating neurological disorders.
Data Table: Biological Activity Comparison
| Compound Name | Structural Features | Biological Activity | IC50 Values (µM) |
|---|---|---|---|
| Furan-3-yldiazepane | Furan ring + Diazepane | Anticancer | 15.63 (MCF-7) |
| (E)-3-(furan-2-yl)acrylamide | Furan ring + Acrylamide | Anticancer, Antimicrobial | 10.5 (A549) |
| (E)-3-(indolin-1-yl)prop-2-en-1-one | Indole Structure | Anticancer | 12.0 (MCF-7) |
Case Study 1: Anticancer Activity
In studies involving human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), Furan derivatives demonstrated significant cytotoxicity. For instance, Furan-3-yldiazepane exhibited an IC50 value of 15.63 µM against the MCF-7 cell line, indicating potent anticancer activity comparable to established chemotherapeutics such as Tamoxifen.
Case Study 2: Antimicrobial Efficacy
Research on similar furan-based compounds has shown promising results against various pathogens. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest effective antimicrobial properties.
Research Findings
Recent studies have focused on optimizing the synthesis of Furan derivatives to enhance their biological activity. Techniques such as:
- Structure–Activity Relationship (SAR) studies have identified key modifications that improve potency.
- Molecular Docking Studies have provided insights into binding affinities with target proteins, suggesting mechanisms for their observed activities.
特性
IUPAC Name |
furan-3-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-14(12-2-8-18-10-12)16-5-1-4-15(6-7-16)13-3-9-19-11-13/h2,8,10,13H,1,3-7,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEAWQYAJVFYAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=COC=C2)C3CCSC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














